molecular formula C23H15BrN4O3 B5278324 (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B5278324
M. Wt: 475.3 g/mol
InChI Key: TVNCDPZOYICHQA-BOPFTXTBSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a brominated phenyl group, and a nitrophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the brominated phenyl group and the nitrophenyl ether moiety. Common reagents used in these reactions include brominating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitro group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug discovery or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties could be investigated. For example, its benzimidazole core is a common motif in many pharmaceutical agents, suggesting possible applications in drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals, materials science, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile may include other benzimidazole derivatives, brominated phenyl compounds, and nitrophenyl ethers.

Uniqueness

What sets this compound apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. Comparing its properties with those of similar compounds can highlight its potential advantages and applications.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c24-19-12-16(11-17(13-25)23-26-20-3-1-2-4-21(20)27-23)7-10-22(19)31-14-15-5-8-18(9-6-15)28(29)30/h1-12H,14H2,(H,26,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNCDPZOYICHQA-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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